molecular formula C20H24N6O2 B5574256 2-(1H-indol-3-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

2-(1H-indol-3-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

Cat. No.: B5574256
M. Wt: 380.4 g/mol
InChI Key: PNJLXZPVMPODDT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.19607403 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A significant aspect of scientific research on 2-(1H-indol-3-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide derivatives involves exploring their antimicrobial and antifungal capabilities. Novel derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one have shown promising antimicrobial activity against selected bacterial and fungal strains in various organic solvents (Majithiya & Bheshdadia, 2022). Another study highlighted the broad-spectrum antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species, pointing to their potential as fungicidal agents (Bardiot et al., 2015).

Anti-inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some demonstrating high inhibitory activity and selectivity for COX-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

Further research into biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has uncovered compounds with excellent antibacterial activity against specific strains such as beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against Aspergillus flavus and other fungi (Kanagarajan, Thanusu, & Gopalakrishnan, 2010). This showcases the compounds' potential in addressing various microbial and fungal infections.

Dual Inhibitor for Cancer Therapy

Another area of application is in cancer therapy, where derivatives of this compound have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds are considered potential antitumor agents due to their ability to inhibit key enzymes involved in the proliferation of cancer cells (Gangjee et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. Potential areas of interest could include medicinal chemistry, where indole-containing compounds have been used in the development of various drugs .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c27-20(11-15-13-23-17-4-2-1-3-16(15)17)22-6-5-21-18-12-19(25-14-24-18)26-7-9-28-10-8-26/h1-4,12-14,23H,5-11H2,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLXZPVMPODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.